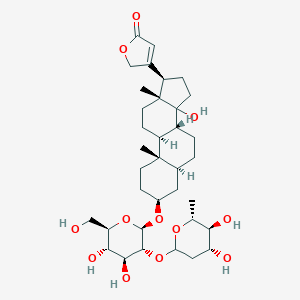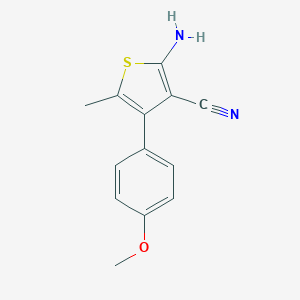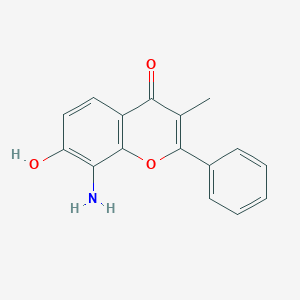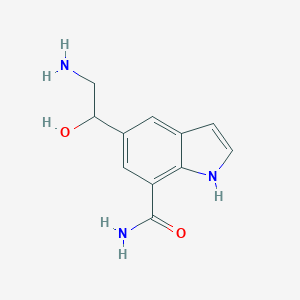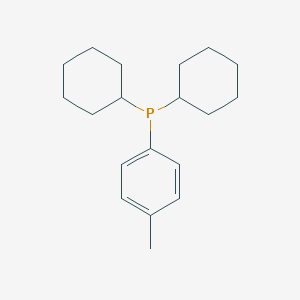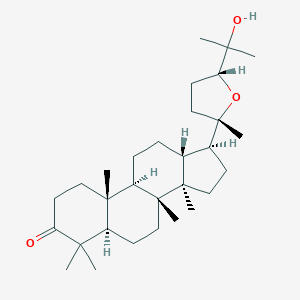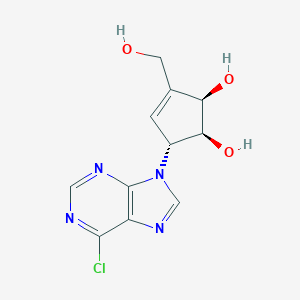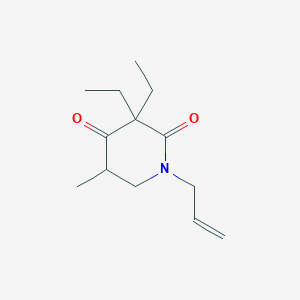
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione (AL-LAD) is a synthetic compound that belongs to the class of lysergamides. It is a derivative of LSD and has been used in scientific research to study its mechanism of action and physiological effects.
Wirkmechanismus
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. It binds to these receptors and stimulates them to produce a range of physiological and psychological effects. The exact mechanism of action of 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione is not fully understood, but it is believed to involve the modulation of serotonin levels in the brain.
Biochemische Und Physiologische Effekte
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has been found to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to induce visual hallucinations, altered states of consciousness, and enhanced creativity. 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has also been found to increase heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has several advantages for use in lab experiments, including its high potency and selectivity for serotonin receptors. It can be used to study the effects of serotonin on the brain and to test the efficacy of new drugs that target these receptors. However, there are also limitations to using 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione in lab experiments, including the potential for adverse effects and the need for specialized equipment and techniques.
Zukünftige Richtungen
There are several future directions for research on 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione, including the development of new drugs that target serotonin receptors and the study of its potential therapeutic applications. Further research is also needed to understand the long-term effects of 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione on the brain and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. It acts as a partial agonist at serotonin receptors and has been found to produce a range of biochemical and physiological effects. 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has several advantages for use in lab experiments, but there are also limitations to its use. Further research is needed to understand the full potential of 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione and to determine its safety and efficacy in humans.
Synthesemethoden
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione can be synthesized through various methods, including the reduction of lysergic acid with lithium aluminum hydride or the condensation of diethylamine with 2,4-dioxopiperidine. The synthesis process involves the use of specialized equipment and techniques, and it requires a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has been used in scientific research to study its mechanism of action and physiological effects. It has been found to bind to serotonin receptors in the brain, which are responsible for regulating mood, appetite, and sleep. 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has also been studied for its potential therapeutic applications in the treatment of anxiety, depression, and other mental health disorders.
Eigenschaften
CAS-Nummer |
106463-20-1 |
|---|---|
Produktname |
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione |
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
3,3-diethyl-5-methyl-1-prop-2-enylpiperidine-2,4-dione |
InChI |
InChI=1S/C13H21NO2/c1-5-8-14-9-10(4)11(15)13(6-2,7-3)12(14)16/h5,10H,1,6-9H2,2-4H3 |
InChI-Schlüssel |
SHTUEFWBMJJSIC-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C(CN(C1=O)CC=C)C)CC |
Kanonische SMILES |
CCC1(C(=O)C(CN(C1=O)CC=C)C)CC |
Synonyme |
N-allylmethyprylon |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)
